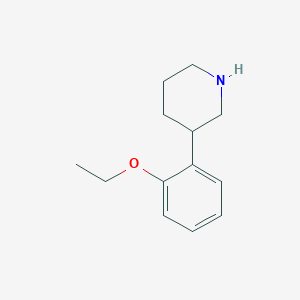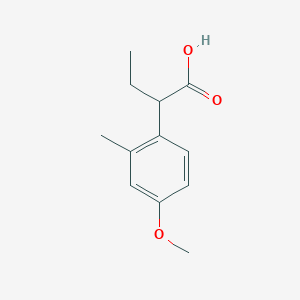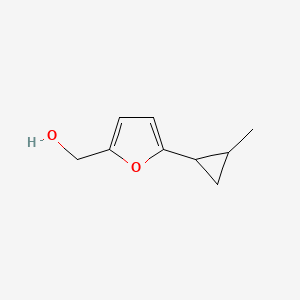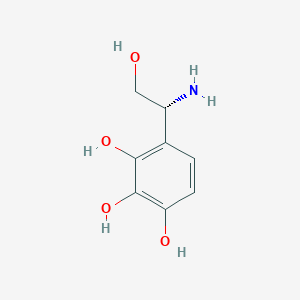
(r)-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is a chiral compound with significant biological and chemical properties It is characterized by the presence of an amino group, a hydroxyethyl group, and three hydroxyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative that has protected hydroxyl groups.
Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or amines.
Hydroxyethyl Group Addition: The hydroxyethyl group is added via a reaction with an epoxide or a similar compound under basic conditions.
Deprotection: The final step involves deprotecting the hydroxyl groups to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure high yield and purity.
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a precursor for the synthesis of various pharmaceuticals.
Biochemistry: Studied for its role in enzymatic reactions and metabolic pathways.
Industrial Chemistry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways Involved: Participating in metabolic pathways that involve oxidation-reduction reactions and nucleophilic substitutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(s)-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol: The enantiomer of the compound with similar but distinct biological activities.
4-(1-Amino-2-hydroxyethyl)benzene-1,2-diol: Lacks one hydroxyl group, leading to different chemical properties.
4-(1-Amino-2-hydroxyethyl)benzene-1,3,5-triol: Different hydroxyl group positions, affecting its reactivity and applications.
Uniqueness
®-4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in stereospecific synthesis and research.
Eigenschaften
Molekularformel |
C8H11NO4 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
4-[(1R)-1-amino-2-hydroxyethyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C8H11NO4/c9-5(3-10)4-1-2-6(11)8(13)7(4)12/h1-2,5,10-13H,3,9H2/t5-/m0/s1 |
InChI-Schlüssel |
PFDPXJWHQCVFJJ-YFKPBYRVSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1[C@H](CO)N)O)O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1C(CO)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


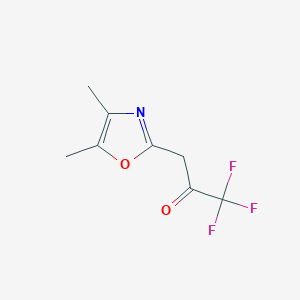
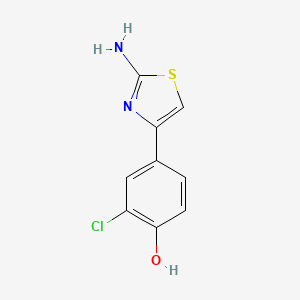
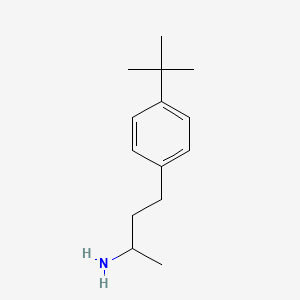
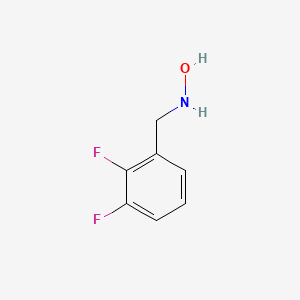
![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)

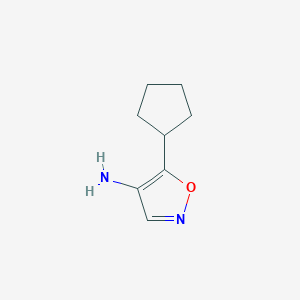


![1-[(2-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B13603535.png)
